molecular formula C17H18N2O B2423957 Phenyl(4-piperazin-1-ylphenyl)methanone CAS No. 482308-61-2

Phenyl(4-piperazin-1-ylphenyl)methanone

Cat. No.: B2423957
CAS No.: 482308-61-2
M. Wt: 266.344
InChI Key: RANBEJKFNYZGNQ-UHFFFAOYSA-N
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Description

Phenyl(4-piperazin-1-ylphenyl)methanone is an organic compound with the molecular formula C17H18N2O. It is a derivative of piperazine and benzophenone, characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to a methanone group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives can inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor cell growth and metastasis .

Cellular Effects

The cellular effects of Phenyl(4-piperazin-1-ylphenyl)methanone are not well-documented. Piperazine derivatives have been shown to have significant effects on cells. For instance, they can inhibit colony formation in BT-474 cells in a concentration-dependent manner .

Molecular Mechanism

It has been suggested that piperazine derivatives can act as reversible monoacylglycerol lipase (MAGL) inhibitors . MAGL is an enzyme that plays a key role in the progression and maintenance of cancer, being overexpressed in many aggressive tumor types .

Temporal Effects in Laboratory Settings

It is known that piperazine derivatives can exhibit temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity of rats .

Dosage Effects in Animal Models

It has been reported that piperazine derivatives can decrease the number of writhings induced by acetic acid in a dose-dependent manner .

Metabolic Pathways

It is known that piperazine derivatives can be involved in various metabolic pathways, including those related to stress and metabolic signaling .

Transport and Distribution

It is known that piperazine derivatives can influence the localization or accumulation of compounds within cells .

Subcellular Localization

It is known that piperazine derivatives can influence the activity or function of specific compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(4-piperazin-1-ylphenyl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperazin-1-ylbenzophenone with phenylmagnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-piperazin-1-ylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(4-piperazin-1-ylphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Phenyl(4-piperazin-1-ylphenyl)methanone can be compared with other similar compounds, such as:

Biological Activity

Phenyl(4-piperazin-1-ylphenyl)methanone, also known as Piperazine Derivative , has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of effects due to its ability to interact with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The compound has the molecular formula C17H18N2OC_{17}H_{18}N_2O and features a piperazine moiety linked to a phenyl group and a methanone functional group. This unique structure is pivotal for its biological interactions, allowing it to participate in various biochemical pathways.

Target Enzymes

This compound primarily acts as a reversible inhibitor of monoacylglycerol lipase (MAGL) . By inhibiting MAGL, it affects the endocannabinoid signaling pathway, leading to increased levels of 2-arachidonoylglycerol (2-AG), which enhances endocannabinoid signaling.

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses significant antimicrobial and anticancer properties. Piperazine derivatives have been shown to inhibit critical processes such as microtubule synthesis, cell cycle progression, and angiogenesis, which are vital for tumor growth and metastasis.

Serotonin Reuptake Inhibition

Recent studies have highlighted the compound's potential as a serotonin (5-HT) reuptake inhibitor . In vitro evaluations demonstrated that several derivatives of this compound exhibited potent inhibition of serotonin reuptake, suggesting potential applications in treating depression .

In Vitro Studies

In vitro studies have shown that this compound can inhibit colony formation in cancer cell lines such as BT-474 in a concentration-dependent manner. This highlights its potential as an anticancer agent.

In Vivo Studies

Animal models have demonstrated that piperazine derivatives can significantly reduce the number of writhings induced by acetic acid in a dose-dependent manner, indicating analgesic properties. Furthermore, studies on pharmacokinetics revealed that certain derivatives maintain stability in human liver microsomes, enhancing their therapeutic potential .

Summary of Biological Activities

Activity Type Description
Antimicrobial Exhibits activity against various pathogens; potential for therapeutic applications.
Anticancer Inhibits tumor cell growth by affecting microtubule synthesis and angiogenesis.
Serotonin Reuptake Potent inhibition observed; potential antidepressant properties confirmed through in vivo studies.
Analgesic Reduces pain responses in animal models; demonstrates significant effects on nociceptive behavior.

Properties

IUPAC Name

phenyl-(4-piperazin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)19-12-10-18-11-13-19/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANBEJKFNYZGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL one-neck flask was added 4-fluorobenzophenone (35 g), piperazine (13 g), potassium carbonate (22 g) and dimethyl sulfoxide (100 mL). The reaction mixture was heated to 100° C. for 20 hours. The mixture was cooled to room temperature and poured into water (400 mL). The mixture was extracted with chloroform (200 mL) and the recovered bottom layer was dried over sodium sulfate. The solvent was removed and the product was dried in vacuum oven at 60° C. for 6 hours to afford 40 g of waxy 4-piperazinobenzophenone.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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